![molecular formula C15H10F3NO B7848731 6-Methoxy-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B7848731.png)
6-Methoxy-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxy-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbonitrile is an organic compound that features a biphenyl core substituted with a methoxy group, a trifluoromethyl group, and a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Biphenyl Core: This can be achieved through a Suzuki-Miyaura cross-coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution using methanol and a suitable base.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as Ruppert’s reagent (CF3TMS) under appropriate conditions.
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction using reagents like copper(I) cyanide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
6-Methoxy-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 6-methoxy-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: Formation of 6-methoxy-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
科学研究应用
6-Methoxy-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 6-Methoxy-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the carbonitrile group can participate in hydrogen bonding interactions with biological targets.
相似化合物的比较
Similar Compounds
- 6-Methoxy-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid
- 6-Methoxy-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine
- 6-Methoxy-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-thiol
Uniqueness
6-Methoxy-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbonitrile is unique due to the presence of the carbonitrile group, which can engage in specific interactions and reactions that are not possible with the carboxylic acid or amine derivatives. The trifluoromethyl group also imparts distinct electronic properties, making this compound valuable in various research and industrial applications.
属性
IUPAC Name |
4-methoxy-3-[2-(trifluoromethyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO/c1-20-14-7-6-10(9-19)8-12(14)11-4-2-3-5-13(11)15(16,17)18/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSMVWKFGHGVHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2'-Chloro-6-methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B7848654.png)
![3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B7848666.png)
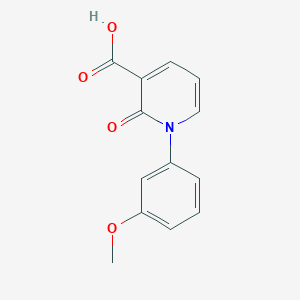
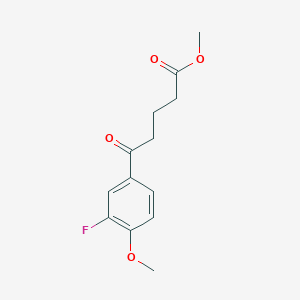
![7-(4-fluorophenyl)-2-methyl-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7848700.png)
![2-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)ethanamine](/img/structure/B7848705.png)
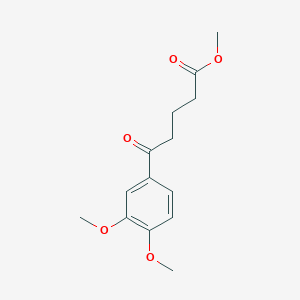
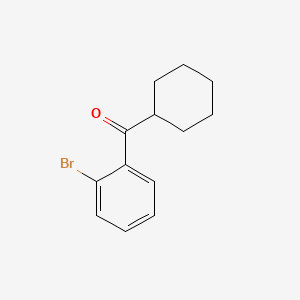
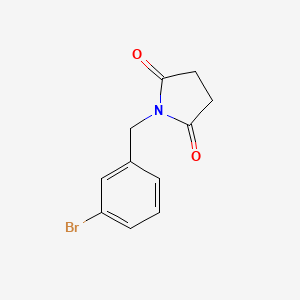
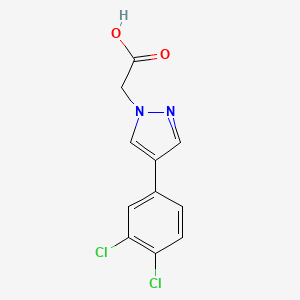
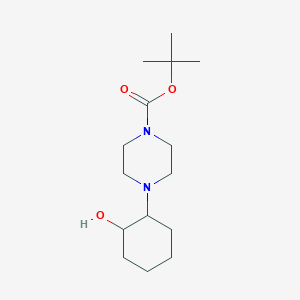
![2-[[2-(2,3-Dimethylphenoxy)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7848740.png)
![1-[3-(3-Methyl-4-nitroanilino)phenyl]ethanone](/img/structure/B7848748.png)
![5-methyl-4-oxo-3-[2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7848755.png)
